6-Fluoroquinoline-2-carbaldehyde

Description

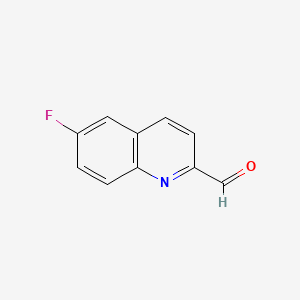

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQMJKKGPXPPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390189 | |

| Record name | 6-fluoroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260430-93-1 | |

| Record name | 6-fluoroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoroquinoline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 6-Fluoroquinoline-2-carbaldehyde

An In-depth Technical Guide to 6-Fluoroquinoline-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal and materials chemistry. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it combines the unique electronic properties of a fluorine substituent with the reactive potential of an aldehyde functional group. The strategic placement of the fluorine atom at the 6-position is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing metabolic stability and binding affinity.[1][2] This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of the core physicochemical properties, synthetic methodologies, and key applications of this versatile intermediate, tailored for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of this compound is essential for its effective handling, reaction design, and application. The molecule's characteristics are defined by the fusion of an aromatic quinoline ring system, an electron-withdrawing fluorine atom, and a reactive carboxaldehyde group.

Structural and Identification Data

The identity and basic properties of this compound are summarized below. These identifiers are critical for accurate sourcing and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-Fluoroquinoline-2-carboxaldehyde | [4][5][6] |

| CAS Number | 260430-93-1 | [3][4][5] |

| Molecular Formula | C₁₀H₆FNO | [3][4][7] |

| Molecular Weight | 175.16 g/mol | [4][5][7] |

| InChI Key | JDQMJKKGPXPPOJ-UHFFFAOYSA-N | [3][4] |

| SMILES | O=Cc1nc2ccc(F)cc2c1 | [3][4] |

Physical and Chemical Properties

These properties dictate the compound's behavior in various physical states and chemical environments, informing decisions on storage, solvent selection, and reaction conditions.

| Property | Value | Notes & Insights | Source(s) |

| Physical Form | Solid. Appears as a powder ranging from cream to yellow. | The color may vary slightly based on purity. | [4][8] |

| Melting Point | 113-120 °C | The relatively high melting point is indicative of a stable crystalline lattice structure. The range suggests typical purity levels for a chemical intermediate. | [3][4][5] |

| Boiling Point | 318.0 ± 22.0 °C (Predicted) | This is a predicted value; experimental determination may not be feasible due to potential decomposition at high temperatures. | [6] |

| Solubility | Poorly soluble in water. Soluble in organic solvents. | Quinolines are generally soluble in common organic solvents like methanol, dichloromethane, and DMSO.[9] | [9][10] |

| pKa | 2.98 ± 0.43 (Predicted) | The quinoline nitrogen is weakly basic. This predicted pKa suggests it will be protonated only under strongly acidic conditions. | [6] |

| Stability | Moisture sensitive. | Should be stored under inert gas and in a desiccated environment to prevent hydration of the aldehyde or other degradation pathways. | [3][6] |

| Storage Temperature | 2-8°C | Refrigeration is recommended to ensure long-term stability. | [4][6][7] |

Synthesis and Purification

The synthesis of this compound is a critical process, enabling its availability for further research and development. The most common laboratory-scale synthesis involves the selective oxidation of the corresponding 2-methyl substituted precursor.

Synthetic Workflow: Oxidation of 6-Fluoro-2-methylquinoline

The choice of selenium dioxide (SeO₂) as the oxidizing agent is strategic. It is a well-established reagent for the oxidation of activated methyl groups, such as those adjacent to a heteroaromatic ring, to aldehydes. The reaction is typically performed in a high-boiling solvent like 1,4-dioxane to achieve the necessary reaction temperature.

Detailed Experimental Protocol

This protocol is based on established methodologies for similar transformations.[11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-fluoro-2-methylquinoline (1.0 eq) and selenium dioxide (2.0 eq) in 1,4-dioxane.

-

Heating: Heat the reaction mixture to 100 °C and maintain for 2-3 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Once complete, cool the mixture to room temperature. Carefully add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. Extract the aqueous mixture multiple times with dichloromethane (CH₂Cl₂).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by crystallization from ethanol to yield the final product as a white or pale yellow solid.[11]

Self-Validation Insight: The choice of a weak base like NaHCO₃ for the workup is crucial. It neutralizes acidic selenium byproducts without risking side reactions with the aldehyde product, which could occur with stronger bases. The final crystallization step is essential for removing any residual selenium species and achieving high purity.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which serves as a handle for a wide array of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical sector.

Core Reactivity

The aldehyde functional group can participate in numerous reactions, including:

-

Reductive Amination: To form secondary and tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: Such as Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated systems.

-

Oxidation: To form the corresponding 6-fluoroquinoline-2-carboxylic acid.

-

Reduction: To form 6-fluoro-2-quinolinemethanol.

The fluorine atom at the 6-position primarily exerts an electronic effect, influencing the reactivity of the quinoline ring system and providing a key structural feature for biological activity in downstream products.[2][12]

Application as a Pharmaceutical Intermediate

This compound is a key starting material for derivatives with significant therapeutic potential. The fluoroquinolone core is famously associated with a class of broad-spectrum antibiotics.[10][12] While this specific aldehyde is not a direct precursor to common antibiotics like ciprofloxacin, it is used to synthesize novel quinoline-based agents being investigated for various diseases.

-

Antimalarial Agents: Research has demonstrated that modifying the 2- and 4-positions of the 6-fluoroquinoline scaffold can lead to compounds with potent in vitro and in vivo activity against Plasmodium falciparum, the parasite responsible for malaria.[1]

-

Antibacterial Agents: The molecule is a precursor for synthesizing novel quinoline derivatives tested for their antimicrobial properties against various bacterial strains.[1]

-

Corrosion Inhibition: Beyond medicine, quinoline derivatives have been studied for their ability to inhibit metal corrosion, suggesting applications in materials science.[1]

Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity and purity of this compound. A combination of spectroscopic and chromatographic methods should be employed.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.

-

Aromatic Protons: Several signals are expected in the aromatic region (δ 7.0-8.5 ppm). The fluorine at C6 will introduce complex splitting patterns (coupling) to adjacent protons, which can be analyzed to confirm its position.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 190-200 ppm.[13]

-

Aromatic Carbons: Multiple signals will appear between δ 110-160 ppm. The carbon directly bonded to fluorine (C6) will exhibit a large one-bond coupling constant (¹JCF) of approximately 245-258 Hz, which is a definitive diagnostic peak.[2]

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band is expected around 1700-1730 cm⁻¹ for the aldehyde carbonyl group.[14]

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

-

C-F Stretch: A strong band is expected in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

-

Mass Spectrometry (MS):

Chromatographic Purity Assessment

-

Gas Chromatography (GC): Purity can be assessed by GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Commercial suppliers typically guarantee a purity of >96% by GC.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for purity determination, particularly for less volatile compounds or for monitoring reaction progress.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazards: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]

-

Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin and eyes.[1]

-

Conclusion

This compound stands out as a high-value intermediate for scientific research, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic route, and versatile reactivity make it an ideal starting point for the development of novel therapeutic agents and functional materials. The strategic inclusion of a fluorine atom provides a proven advantage for modulating biological activity, ensuring that this compound will remain a relevant and important tool for chemists and drug discovery professionals.

References

-

This compound. PubChem. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

-

6-Fluoroquinoline-2-carboxaldehyde (96%). Amerigo Scientific. [Link]

-

6-FLUOROQUINOLINE-2-CARBOXALDEHYDE Chemical Properties. Chemdad. [Link]

- A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.

-

Quinolone antibiotic. Wikipedia. [Link]

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Fluoroquinolones (and Quinolones). Louisiana Department of Health. [Link]

-

Flumequine. Wikipedia. [Link]

Sources

- 1. 260430-93-1 | 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE [fluoromart.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-Fluoroquinoline-2-carboxaldehyde, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 6-Fluoroquinoline-2-carboxaldehyde 96 260430-93-1 [sigmaaldrich.com]

- 5. 6-Fluoroquinoline-2-carboxaldehyde 96 260430-93-1 [sigmaaldrich.com]

- 6. 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 6-Fluoroquinoline-2-carboxaldehyde (96%) - Amerigo Scientific [amerigoscientific.com]

- 8. 6-Fluoroquinoline-2-carboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. Flumequine - Wikipedia [en.wikipedia.org]

- 10. ldh.la.gov [ldh.la.gov]

- 11. 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE | 260430-93-1 [chemicalbook.com]

- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. This compound | C10H6FNO | CID 3159605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Fluoroquinoline-2-carbaldehyde CAS number and molecular weight

An In-Depth Technical Guide to 6-Fluoroquinoline-2-carbaldehyde

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, characterization, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

This compound, also known as 6-Fluoroquinoline-2-carboxaldehyde, is a fluorinated quinoline derivative valued for its role as a synthetic intermediate.[1] The strategic placement of a fluorine atom at the 6-position and an aldehyde group at the 2-position makes it a versatile precursor for constructing complex molecular architectures. The fluorine atom, in particular, is a common feature in many bioactive compounds, often enhancing their pharmacological properties such as metabolic stability and binding affinity.[1]

Physicochemical and Structural Data

A summary of the key identifiers and physical properties for this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 260430-93-1 | [2][3][4][5] |

| Molecular Formula | C₁₀H₆FNO | [2][3][6] |

| Molecular Weight | 175.16 g/mol | [2][3][4] |

| IUPAC Name | This compound | [6] |

| Appearance | Cream to yellow solid/powder | [6] |

| Melting Point | 113-120 °C | [7] |

| Purity | Typically ≥96% | [2][3] |

| Storage | 2-8°C, in a dry, dark place | [3] |

| SMILES String | Fc1cc2c(nc(cc2)C=O)cc1 | |

| InChI Key | JDQMJKKGPXPPOJ-UHFFFAOYSA-N | [6] |

Synthesis and Spectroscopic Characterization

The synthesis of substituted quinoline carbaldehydes often employs formylation reactions on the quinoline nucleus. While specific literature detailing the synthesis of this compound is not abundant, established methods for analogous structures, such as the Vilsmeier-Haack reaction, provide a highly plausible and effective route.[8]

Proposed Synthetic Workflow: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heterocyclic compounds.[8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The diagram below illustrates the logical workflow for the synthesis and subsequent purification of this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Generalized)

-

Reagent Preparation : In a flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Stir for 30-60 minutes to form the Vilsmeier reagent.

-

Formylation : Dissolve the starting material, 6-fluoroquinoline, in a suitable solvent and add it to the freshly prepared Vilsmeier reagent.

-

Reaction Execution : Gently heat the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the mixture and carefully pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH or K₂CO₃ solution) to hydrolyze the intermediate and precipitate the product.

-

Isolation and Purification : Extract the aldehyde product with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by crystallization from a solvent such as ethanol.[5]

Spectroscopic Characterization

Confirming the identity and purity of the final product is critical. The following spectroscopic signatures are expected for this compound:

-

¹H NMR : The spectrum should show distinct signals for the aromatic protons on the quinoline ring. A characteristic singlet for the aldehyde proton (CHO) is expected at a downfield chemical shift, typically between δ 9-11 ppm.[8]

-

¹³C NMR : The spectrum will display 10 unique carbon signals. The aldehyde carbon will appear as a highly deshielded signal around 190 ppm.[9] The carbon atom attached to the fluorine will show a large C-F coupling constant.

-

IR Spectroscopy : Key absorption bands would include a strong C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹ and C-F stretching vibrations.[8]

-

Mass Spectrometry : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (175.0433).[4]

Applications in Drug Discovery and Materials Science

This compound is not an end-product but a valuable intermediate. Its aldehyde functional group provides a reactive handle for a variety of chemical transformations, making it a cornerstone for building more complex molecules.

Precursor to Bioactive Quinolone Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents.[10] The introduction of a fluorine atom at the 6-position is a well-established strategy in the design of fluoroquinolone antibiotics, a class of broad-spectrum bactericidal drugs.[10][11]

Sources

- 1. 260430-93-1 | 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE [fluoromart.com]

- 2. 6-Fluoroquinoline-2-carboxaldehyde 96 260430-93-1 [sigmaaldrich.com]

- 3. 6-Fluoroquinoline-2-carboxaldehyde (96%) - Amerigo Scientific [amerigoscientific.com]

- 4. echemi.com [echemi.com]

- 5. 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE | 260430-93-1 [chemicalbook.com]

- 6. 6-Fluoroquinoline-2-carboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 6-Fluoroquinoline-2-carboxaldehyde 96 260430-93-1 [sigmaaldrich.com]

- 8. ijsr.net [ijsr.net]

- 9. mdpi.com [mdpi.com]

- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoroquinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-Fluoroquinoline-2-carbaldehyde, a key intermediate in the synthesis of various quinoline derivatives with significant potential in medicinal chemistry.[1] Understanding the solubility and stability of this compound is paramount for its effective handling, storage, and application in research and development, particularly in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

This compound is a solid compound at room temperature, typically appearing as a cream to yellow or light yellow to brown powder.[2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆FNO | [2][4] |

| Molecular Weight | 175.16 g/mol | [4] |

| Melting Point | 113-120 °C | [4] |

| Physical Form | Solid | [4] |

| Appearance | Cream to yellow / Light yellow to brown | [2][3] |

| Storage Temperature | 2-8°C | [4] |

Solubility Profile: A Practical Assessment

While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature, a qualitative and predictive assessment can be made based on its structure and the properties of related compounds. The presence of the polar carbaldehyde group and the nitrogen atom in the quinoline ring suggests some degree of polarity. However, the aromatic quinoline core is largely nonpolar.

Expected Solubility:

-

Good Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). DMSO is a powerful solvent for a wide array of organic materials.[5]

-

Moderate to Low Solubility: In polar protic solvents like methanol and ethanol. While the aldehyde can form hydrogen bonds, the overall nonpolar character of the molecule may limit high solubility.

-

Poor Solubility: In nonpolar solvents such as hexanes and in aqueous solutions at neutral pH. Quinoline itself is only slightly soluble in cold water.[5]

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise solubility data, an equilibrium solubility (shake-flask) method is recommended.[6] This protocol provides a robust framework for this determination.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, DMSO, DMF)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The solid phase should be clearly visible.

-

Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[6]

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated stability-indicating HPLC method.[7][8]

-

The concentration at which the amount of dissolved solute reaches a plateau over time is determined as the equilibrium solubility.[6]

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage and use in multi-step syntheses. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9]

Predicted Stability and Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under stress conditions:

-

Hydrolytic Degradation: The aldehyde group is generally stable to hydrolysis. However, under strong acidic or basic conditions, reactions involving the quinoline ring or other susceptible parts of the molecule could occur. The stability of quinoline compounds is known to be pH-dependent.[8]

-

Oxidative Degradation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (6-fluoroquinoline-2-carboxylic acid). The electron-rich quinoline ring is also a potential site for oxidation.[10]

-

Photodegradation: Fluoroquinolone derivatives are known to be photochemically reactive and can undergo degradation upon exposure to UV light.[10][11][12] Common photochemical reactions include defluorination, hydroxylation, and cleavage of the ring structure.[11]

-

Thermal Degradation: Elevated temperatures can induce decomposition. The specific degradation products would depend on the temperature and duration of exposure.

Caption: Predicted Degradation Pathways of this compound.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[9]

Objective: To identify the potential degradation products and pathways of this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water and organic solvents for HPLC

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration.[8] Periodically take samples, neutralize with 0.1 N NaOH, and analyze by HPLC.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 N HCl before analysis.[8]

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[8] Monitor the degradation over time by HPLC.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C) in a temperature-controlled oven.[8] Analyze samples at various time points.

-

Photostability Testing: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be protected from light.

-

Analysis: Analyze all stressed samples using a suitable HPLC method. A C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for quinoline derivatives.[13][14] The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies

A robust and validated analytical method is crucial for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Recommended HPLC Parameters:

-

Column: A reversed-phase C18 column is generally suitable.

-

Mobile Phase: A gradient elution with a mixture of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its potential impurities and degradants.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., around 225 nm, which is common for quinoline structures) should be employed.[13] A photodiode array (PDA) detector is highly recommended for assessing peak purity.

-

Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating.

Conclusion and Recommendations

This compound is a valuable building block in medicinal chemistry. A thorough understanding of its solubility and stability is essential for its successful application. This guide provides a framework for researchers to experimentally determine these critical parameters. It is recommended to perform the described solubility and forced degradation studies to generate specific data for this compound. This will ensure the development of robust synthetic procedures, stable formulations, and reliable analytical methods. For handling and storage, it is advisable to keep the compound in a tightly sealed container at 2-8°C, protected from light and moisture.[4]

References

-

Grabarczyk, M., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941–13962. Available at: [Link]

-

Sturini, M., et al. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences, 21(5), 899–912. Available at: [Link]

-

Tiefenbacher, E. M., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463–467. Available at: [Link]

-

Grabarczyk, M., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. ProQuest. Available at: [Link]

-

Pozdnyakov, I. P., et al. (2024). Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions. Chemosphere, 367, 143643. Available at: [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Available at: [Link]

-

World Health Organization. (2015). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-ninth report. Available at: [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Testing Procedure. Available at: [Link]

-

Alsante, K. M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]

-

ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Available at: [Link]

-

Li, Y., et al. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology, 49(20), 12261–12268. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

SGS. (n.d.). How to Approach a Forced Degradation Study. Available at: [Link]

-

Mrozek-Wilczkiewicz, A., et al. (2019). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 24(19), 3521. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]

-

Metapharm. (n.d.). 260430-93-1 | 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE. Available at: [Link]

-

Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios, 15(61-62), 177–189. Available at: [Link]

-

Pérez-Garrido, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1872. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of poly-hydro quinoline derivatives using Gd(OTf)3 catalyst in ethanol. Available at: [Link]

-

Wang, Y., et al. (2020). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Catalysts, 10(12), 1435. Available at: [Link]

-

Li, Z., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science, 17, 221296. Available at: [Link]

-

Wang, Y., et al. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 1549, 022026. Available at: [Link]

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]

-

Rogóż, R., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(19), 11850. Available at: [Link]

-

Eisentraeger, A., et al. (2008). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Environmental Toxicology and Chemistry, 27(4), 833–841. Available at: [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available at: [Link]

-

Stenutz, R. (n.d.). quinoline-2-carboxaldehyde. Available at: [Link]

-

Mrozek-Wilczkiewicz, A., et al. (2019). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7436–7462. Available at: [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Available at: [Link]

-

Soper, S. A., et al. (2008). Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization of the reaction with 3-(2-furoyl)quinoline-2-carboxaldehyde, Chromeo P465, and Chromeo P503. Journal of the American Society for Mass Spectrometry, 19(6), 834–843. Available at: [Link]

-

Amerigo Scientific. (n.d.). 6-Fluoroquinoline-2-carboxaldehyde (96%). Available at: [Link]

Sources

- 1. 260430-93-1 | 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE [fluoromart.com]

- 2. 6-Fluoroquinoline-2-carboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE | 260430-93-1 [amp.chemicalbook.com]

- 4. 6-Fluoroquinoline-2-carboxaldehyde 96 260430-93-1 [sigmaaldrich.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. who.int [who.int]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. d-nb.info [d-nb.info]

- 11. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. auroraprosci.com [auroraprosci.com]

The Strategic Imperative of Fluorine in Quinoline-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the quinoline scaffold represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of this versatile heterocyclic system. This in-depth technical guide provides a comprehensive analysis of the multifaceted roles of the fluorine substituent in quinoline compounds. We will explore the fundamental physicochemical modifications induced by fluorination, including alterations in basicity (pKa) and lipophilicity (logP), and delve into the critical impact on metabolic stability and drug-target interactions. Through a detailed examination of the iconic fluoroquinolone antibiotics and emerging applications in kinase inhibition, this guide will illuminate the causal relationships between fluorine substitution and enhanced therapeutic potential. Complete with detailed experimental protocols for synthesis and metabolic evaluation, alongside illustrative diagrams, this document serves as a critical resource for researchers engaged in the rational design and development of next-generation quinoline-based therapeutics.

The Physicochemical Impact of Fluorine: More Than Just an Electronic Effect

The introduction of a fluorine atom into a quinoline ring system instigates a cascade of changes in the molecule's fundamental properties. These alterations are not merely academic; they are the very levers that medicinal chemists pull to fine-tune a drug candidate's behavior in a biological system.[1]

Modulating Basicity (pKa): A Balancing Act for Absorption and Potency

The quinoline core contains a basic nitrogen atom, the pKa of which is a critical determinant of its ionization state at physiological pH. This, in turn, governs its solubility, membrane permeability, and ability to interact with its biological target. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect.[2] When placed on the quinoline ring, it effectively pulls electron density away from the nitrogen atom, thereby reducing its basicity and lowering the pKa.[2][3] This modulation is a delicate balancing act; while a lower pKa can enhance membrane permeability and oral bioavailability, excessive reduction may compromise the binding affinity if a protonated nitrogen is required for interaction with the target.[4]

The position of the fluorine substituent dictates the magnitude of this effect. For instance, fluorination at positions closer to the nitrogen atom (e.g., C5 or C8) will have a more pronounced impact on pKa compared to substitution at more distant positions. The pH-dependent fluorescence of certain fluorinated quinolines can even be exploited for imaging applications, with the emission properties being tunable through the electronic effects of the fluorine atom.[5]

Fine-Tuning Lipophilicity (logP): Navigating the Cellular Maze

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] A single fluorine atom is often considered a bioisostere of a hydrogen atom, as it is only slightly larger.[6] However, its impact on lipophilicity is context-dependent. While monofluorination can subtly increase logP, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group generally leads to a more substantial increase in lipophilicity.[1] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes and reach its target.[4][8]

However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity.[4] Therefore, the strategic placement of fluorine is key to achieving an optimal balance that favors target engagement without introducing undesirable physicochemical properties.

Enhancing Metabolic Stability: The C-F Bond as a Metabolic Shield

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[1] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family.[6]

Blocking Sites of Metabolic Attack

A common strategy in drug design is to replace a metabolically labile C-H bond with a C-F bond. This "metabolic shielding" effectively blocks the site from oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.[1][6] For example, if a particular position on the quinoline ring is susceptible to hydroxylation by CYP enzymes, introducing a fluorine atom at that position can prevent this metabolic pathway.

A Case Study: Fluorinated Amodiaquine Analogues

The antimalarial drug amodiaquine, a 4-aminoquinoline, is known to cause adverse effects due to the formation of a reactive quinone imine metabolite. To address this, fluorinated analogues have been synthesized. Introducing fluorine atoms at the 2' and 6' positions of the phenolic ring, or replacing the 4'-hydroxyl group with fluorine, resulted in compounds that were more resistant to oxidation and the formation of toxic metabolites, while maintaining their antimalarial efficacy in vitro.[9]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a test compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated quinoline compound.

Materials:

-

Test compound and non-fluorinated analog (as a comparator)

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the test compounds and controls (e.g., 10 mM in DMSO).

-

Prepare a working solution of HLM (e.g., 1 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM solution in phosphate buffer containing MgCl2 to 37°C.

-

Add the test compound to the HLM solution to achieve the final desired concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system should be run as a negative control to assess non-enzymatic degradation.[10][11]

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard).[12] The 0-minute time point represents the initial compound concentration.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

-

Visualization of Metabolic Shielding

Caption: Fluorine as a metabolic shield in quinoline compounds.

The Fluoroquinolone Antibiotics: A Paradigm of Fluorine's Impact

The development of the fluoroquinolone antibiotics is a classic and compelling example of the transformative power of fluorine in medicinal chemistry. The addition of a single fluorine atom at the C-6 position of the quinolone core dramatically expanded the antibacterial spectrum and improved the pharmacokinetic profile compared to the first-generation, non-fluorinated quinolones like nalidixic acid.[1][4]

Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][14] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-strand breaks and ultimately, cell death.[13][15]

The fluorine atom at the C-6 position is believed to enhance the binding of the drug to the DNA gyrase-DNA complex, contributing to its increased potency.[4] Furthermore, this substitution increases the cell penetration of the drug.[4]

Visualization: Fluoroquinolone Mechanism of Action

Caption: Mechanism of action of fluoroquinolone antibiotics.

Synthesis of Fluoroquinolones: The Gould-Jacobs Reaction

A foundational method for the synthesis of the quinolone core is the Gould-Jacobs reaction.[16][17] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinolone ring system.[18]

Experimental Protocol: General Synthesis of a Fluoroquinolone Core via the Gould-Jacobs Reaction

Objective: To synthesize a 4-hydroxy-3-carboethoxyquinoline intermediate.

Materials:

-

Fluorinated aniline (e.g., 3-chloro-4-fluoroaniline)

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling inert solvent (e.g., diphenyl ether)

-

Reaction flask with reflux condenser

-

Heating mantle

Procedure:

-

Condensation: In a round-bottom flask, combine the fluorinated aniline (1.0 eq) and DEEM (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Remove the ethanol byproduct under reduced pressure.[18]

-

Cyclization: Dissolve the resulting anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether. Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes.[18]

-

Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Addition of a non-polar solvent like cyclohexane can aid in precipitation. Collect the solid by filtration, wash with a cold non-polar solvent, and dry.

This intermediate can then be further modified, for example, by nucleophilic substitution at the C-7 position with a piperazine ring, to yield ciprofloxacin.[19][20]

Emerging Frontiers: Fluorinated Quinolines as Kinase Inhibitors

Beyond their established role in antibiotics, fluorinated quinolines are gaining prominence as scaffolds for the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[21][22] The fluorine atom can play several crucial roles in this context:

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions within the kinase active site, such as hydrogen bonds or dipole-dipole interactions, leading to increased potency.[1]

-

Improved Selectivity: By occupying specific pockets in the active site, fluorine can help to achieve selectivity for the target kinase over other closely related kinases, thereby reducing off-target effects.

-

Favorable ADME Properties: As discussed previously, fluorination can improve metabolic stability and oral bioavailability, which are critical for the development of orally administered kinase inhibitors.[23]

For example, in the development of c-Met inhibitors, blocking the p-position of a pendant phenyl ring with a fluorine atom was a key refinement.[24] Similarly, 3H-pyrazolo[4,3-f]quinoline derivatives, which are potent kinase inhibitors, can be tuned by the introduction of fluorinated moieties to target specific kinases like FLT3.[21][25]

Conclusion

The fluorine substituent is far more than a simple bioisosteric replacement for hydrogen in the realm of quinoline chemistry. It is a powerful tool that enables the medicinal chemist to rationally modulate a wide array of physicochemical and pharmacokinetic properties. From the dramatic success of the fluoroquinolone antibiotics to the promising developments in the field of kinase inhibitors, the strategic incorporation of fluorine continues to be a key enabler of innovation in drug discovery. A thorough understanding of the principles outlined in this guide is therefore essential for any researcher seeking to harness the full potential of the quinoline scaffold in the development of novel therapeutics.

References

-

Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]

-

Ciprofloxacin Synthesis. (n.d.). Retrieved December 12, 2025, from [Link]

-

Intracellular action of the fluoroquinolones. When DNA gyrase and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

Ciprofloxacin: A Two Step Process - Der Pharma Chemica. (n.d.). Retrieved December 12, 2025, from [Link]

-

metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved December 12, 2025, from [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (n.d.). Retrieved December 12, 2025, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved December 12, 2025, from [Link]

-

Quinolone antibiotic - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved December 12, 2025, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved December 12, 2025, from [Link]

-

Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (n.d.). Retrieved December 12, 2025, from [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved December 12, 2025, from [Link]

-

Full article: The role of fluorine in medicinal chemistry. (n.d.). Retrieved December 12, 2025, from [Link]

-

Fluoroquinolones: Mechanisms of Action and Resistance - YouTube. (2011, March 29). Retrieved December 12, 2025, from [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). Retrieved December 12, 2025, from [Link]

-

Physicochemical properties of the new fluoroquinolones | Download Table - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.). Retrieved December 12, 2025, from [Link]

-

ciprofloxacin-a-two-step-process.pdf - Der Pharma Chemica. (n.d.). Retrieved December 12, 2025, from [Link]

-

Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PubMed Central. (2016, May 23). Retrieved December 12, 2025, from [Link]

-

Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH. (n.d.). Retrieved December 12, 2025, from [Link]

-

Physicochemical properties of the fluoroquinolones studied in this manuscript. - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PubMed Central. (n.d.). Retrieved December 12, 2025, from [Link]

-

Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PMC - NIH. (2019, October 24). Retrieved December 12, 2025, from [Link]

-

FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.). Retrieved December 12, 2025, from [Link]

-

Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (n.d.). Retrieved December 12, 2025, from [Link]

-

Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - NIH. (n.d.). Retrieved December 12, 2025, from [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022, April 26). Retrieved December 12, 2025, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Retrieved December 12, 2025, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. (n.d.). Retrieved December 12, 2025, from [Link]

-

Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - NIH. (n.d.). Retrieved December 12, 2025, from [Link]

-

Calculated logP values for investigated compounds. - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

c-Met inhibitor - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH. (n.d.). Retrieved December 12, 2025, from [Link]

-

Comparison of the calculated lipophilicities (log P/Clog P) with the determined log k of compounds 25-32. - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs - MDPI. (n.d.). Retrieved December 12, 2025, from [Link]

-

Correlations between the experimental pKa values of fluorine- and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.). Retrieved December 12, 2025, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 9. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mercell.com [mercell.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]

- 21. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 25. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

An In-Depth Technical Guide for Researchers

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Among its myriad derivatives, quinoline-2-carbaldehydes serve as exceptionally versatile intermediates for the synthesis of complex molecules with significant biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][4][5][6] This technical guide provides a detailed comparative analysis of 6-Fluoroquinoline-2-carbaldehyde, a key building block in modern drug discovery, against its structurally related analogs. We will explore the nuanced effects of substituent modifications on synthetic accessibility, physicochemical properties, chemical reactivity, and, ultimately, biological efficacy. By synthesizing data from contemporary literature, this guide aims to provide field-proven insights and robust experimental protocols to empower researchers in the rational design of next-generation quinoline-based therapeutics.

The Quinoline-2-carbaldehyde Core: A Foundation for Diversity

The quinoline ring system, a fusion of benzene and pyridine rings, is an electron-deficient aromatic structure whose chemical behavior is dictated by the electron-withdrawing nature of the heterocyclic nitrogen atom.[1] The placement of a carbaldehyde (formyl) group at the C2 position introduces a reactive electrophilic center, prime for a wide array of chemical transformations. This aldehyde functionality is the gateway to constructing Schiff bases, hydrazones, chalcones, and other complex heterocyclic systems, making quinoline-2-carbaldehydes invaluable precursors in drug development.[7][8]

The strategic importance of this scaffold is underscored by its presence in numerous marketed drugs and natural alkaloids with potent bioactivity.[1] The synthetic versatility of the quinoline core allows for extensive structural diversification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Synthesis of the Quinoline-2-carbaldehyde Scaffold

The construction of functionalized quinoline-2-carbaldehydes can be achieved through several established synthetic strategies. The choice of method is often dictated by the availability of starting materials and the nature of the substituents on the quinoline core.

Vilsmeier-Haack Formylation: A Workhorse Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[9] For the synthesis of many quinoline-2-carbaldehyde analogs, particularly those with a chloro-substituent at the 2-position (which can later be modified), this reaction is highly effective. The process typically involves treating a suitable acetanilide precursor with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[10]

Causality in Experimental Design: The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) which attacks the electron-rich acetanilide. A subsequent cyclization and hydrolysis cascade yields the 2-chloroquinoline-3-carbaldehyde. The chloro group at C2 is a key synthetic handle, readily displaced by nucleophiles to introduce further diversity. For analogs like 6-Fluoro-2-chloroquinoline-3-carbaldehyde, the starting material would be the corresponding 4-fluoroacetanilide.[9]

Caption: Generalized workflow for the Vilsmeier-Haack synthesis.

Riley Oxidation: From Methyl to Formyl

An alternative and direct route to 2-carbaldehyde derivatives is the Riley oxidation. This method is particularly useful when the corresponding 2-methylquinoline precursor is readily accessible. The reaction employs selenium dioxide (SeO₂) as the oxidizing agent to convert the activated methyl group directly into a formyl group.[2]

Causality in Experimental Design: The Riley oxidation is selective for activated C-H bonds, such as those in the methyl group at the C2 position of the quinoline ring, which is activated by the adjacent heterocyclic nitrogen. This avoids the need for a multi-step process involving chlorination and subsequent formylation, offering a more direct pathway for certain analogs.

Comparative Analysis: this compound vs. Analogs

The true utility of the quinoline scaffold lies in the profound impact that substituents have on its properties. The 6-fluoro substituent is of particular interest due to fluorine's unique properties in medicinal chemistry: it can enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles.[11]

Electronic Effects and Reactivity

The nature of the substituent at the C6 position directly modulates the electron density of the entire quinoline ring system, which in turn affects the reactivity of the C2-carbaldehyde.

-

6-Fluoro (Electron-Withdrawing): Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Overall, it deactivates the ring, making the carbaldehyde carbon at C2 more electrophilic. This enhanced electrophilicity can accelerate reactions with nucleophiles.

-

6-Methoxy (Electron-Donating): A methoxy group is strongly electron-donating through its mesomeric effect (+M), which outweighs its inductive withdrawal (-I). This increases the electron density of the quinoline ring, making the C2-carbaldehyde carbon less electrophilic compared to the 6-fluoro analog.

-

6-Chloro (Electron-Withdrawing): Similar to fluorine, chlorine has a strong -I effect but a weaker +M effect. It deactivates the ring and increases the electrophilicity of the aldehyde, though its effect may differ slightly from fluorine due to differences in electronegativity and atomic size.

-

Unsubstituted: This serves as the baseline for comparison.

These electronic perturbations can be indirectly observed through spectroscopic data, such as the ¹H NMR chemical shift of the aldehyde proton. A more electron-deficient aldehyde carbon generally leads to a more deshielded (downfield) proton signal.

Table 1: Comparative Physicochemical and Spectroscopic Data of 6-Substituted-2-chloroquinoline-3-carbaldehydes

| Substituent (at C6) | Property | Effect on Aldehyde Reactivity | Representative ¹H NMR (CHO) δ (ppm) | Reference |

| -F | Strongly Electron-Withdrawing | Increased Electrophilicity | ~10.57 | [9] |

| -Cl | Strongly Electron-Withdrawing | Increased Electrophilicity | ~10.58 | [9] |

| -OCH₃ | Strongly Electron-Donating | Decreased Electrophilicity | ~11.13 (in DMSO) | [9] |

| -H | Neutral (Reference) | Baseline | ~10.59 | [9] |

Note: NMR shifts are solvent-dependent and provided for relative comparison.

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The substituent's electronic and steric properties are critical determinants of biological activity. They influence how the molecule interacts with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Antimalarial Activity: The quinoline core is foundational to antimalarial drugs like chloroquine.[12][13] Research has shown that modifications to this core can overcome drug resistance.[14]

-

6-Fluoro Analogs: The presence of a fluorine atom is a common feature in many bioactive compounds, often enhancing pharmacological properties.[4] Certain 6-fluoroquinoline derivatives have demonstrated promising in vitro and in vivo activity against Plasmodium falciparum, the parasite responsible for malaria.[4] The electron-withdrawing nature of fluorine can influence the pKa of the quinoline nitrogen, affecting drug accumulation in the parasite's acidic food vacuole—a key mechanism of action for many quinoline antimalarials.[12]

Anticancer Activity: Quinoline derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][15]

-

SAR Insights: Studies on 2-substituted quinolines reveal that the nature of the group at C2, derived from the carbaldehyde, is crucial. Furthermore, substitutions on the benzene portion of the ring system significantly impact cytotoxicity.[3][16] For instance, in a series of 7-fluoro-4-anilinoquinolines, cytotoxic activity against HeLa and BGC-823 cancer cell lines was demonstrated.[6] Similarly, 8-methoxy-4-anilinoquinolines showed potent activity.[6] While direct comparative data for 6-substituted-2-carbaldehyde derivatives is specific to each study, the general principle holds: lipophilicity and electronic properties introduced by substituents like -F, -Cl, or -OCH₃ are key to modulating activity and selectivity against different cancer cell lines.[16]

Caption: Structure-Activity Relationship (SAR) for the quinoline scaffold.

Experimental Protocols

Adherence to robust and reproducible protocols is paramount in chemical synthesis and biological evaluation.

Protocol: Synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde (3e)

This protocol is adapted from the Vilsmeier-Haack procedure described in the literature.[9]

Materials:

-

4-Fluoroacetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (CHCl₃)

-

Crushed ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (3 eq) to 0 °C in an ice bath.

-

Slowly add POCl₃ (4.5 eq) to the cooled DMF while stirring. Continue stirring for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

-

Dissolve 4-fluoroacetanilide (1 eq) in chloroform.

-

Add the 4-fluoroacetanilide solution dropwise to the Vilsmeier reagent mixture.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large amount of crushed ice.

-

Neutralize the mixture carefully with a saturated solution of NaHCO₃ until the effervescence ceases.

-

The resulting precipitate is the crude product. Filter the solid using a Büchner funnel and wash thoroughly with cold water.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethyl acetate) to yield pure 2-chloro-6-fluoroquinoline-3-carbaldehyde.

-

Characterize the final product using IR, ¹H NMR, and Mass Spectrometry to confirm its identity and purity.[9]

Protocol: MTT Assay for Cytotoxicity Evaluation

This is a generalized colorimetric assay to assess the cytotoxic potential of synthesized quinoline analogs against cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized quinoline compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline compounds in the growth medium from the DMSO stock. The final DMSO concentration should be <0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

This compound stands out as a pivotal building block in medicinal chemistry, primarily due to the advantageous properties conferred by the fluorine substituent. The comparative analysis reveals that substitution at the C6 position profoundly influences the electronic character of the quinoline scaffold, modulating the reactivity of the C2-carbaldehyde and shaping the molecule's interaction with biological targets. Electron-withdrawing groups like fluorine and chlorine enhance the electrophilicity of the aldehyde, potentially increasing its utility in certain synthetic transformations and influencing biological activity.

The structure-activity relationships discussed herein underscore the importance of rational design. By systematically altering substituents on the quinoline core, researchers can fine-tune properties to enhance potency, selectivity, and pharmacokinetic profiles. Future work should focus on expanding the library of analogs with diverse electronic and steric properties and performing comprehensive biological evaluations to uncover novel therapeutic agents for challenging diseases like drug-resistant malaria and cancer.

References

-

Srinivasa, S. B., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences. [Link]

-

Fayed, A. A., et al. (2015). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules. [Link]

-

Geronikaki, A., et al. (2021). Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Solanki, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]

-

Pace, V., et al. (2021). Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Verma, A., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Current Drug Targets. [Link]

-

Sadowski, B., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. [Link]

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Bisceglie, F., et al. (2015). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. Journal of Inorganic Biochemistry. [Link]

-

Kaur, K., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Bioorganic & Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of several 2‐carbaldehyde derivatives of quinoline and 1,4‐dihydroquinoline. ResearchGate. [Link]

-

Matada, B. S., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. [Link]

-

Choudhary, D., & Khokra, S. L. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

-

Sharma, P. C., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-